molecular formula C13H18ClN3O B2676183 2-[3-(2-Aminoethyl)-5-methylindol-1-yl]acetamide;hydrochloride CAS No. 2580214-04-4

2-[3-(2-Aminoethyl)-5-methylindol-1-yl]acetamide;hydrochloride

Cat. No.: B2676183
CAS No.: 2580214-04-4
M. Wt: 267.76
InChI Key: WHWHXVIECPXCOQ-UHFFFAOYSA-N
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Description

2-[3-(2-Aminoethyl)-5-methylindol-1-yl]acetamide hydrochloride is a synthetic indole derivative with a molecular formula of C₁₃H₁₈ClN₃O. Its structure features a 5-methylindole core substituted at position 3 with a 2-aminoethyl group and at position 1 with an acetamide moiety, forming a hydrochloride salt. This compound is structurally related to tryptamine derivatives, which are known for diverse biological activities, including interactions with neurotransmitter receptors and enzymes .

Properties

IUPAC Name

2-[3-(2-aminoethyl)-5-methylindol-1-yl]acetamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O.ClH/c1-9-2-3-12-11(6-9)10(4-5-14)7-16(12)8-13(15)17;/h2-3,6-7H,4-5,8,14H2,1H3,(H2,15,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHWHXVIECPXCOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C=C2CCN)CC(=O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-[3-(2-Aminoethyl)-5-methylindol-1-yl]acetamide; hydrochloride is a compound belonging to the indole derivative class, which has garnered interest for its diverse biological activities. Indole derivatives are known for their potential therapeutic applications, particularly in oncology and neurology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 2-[3-(2-Aminoethyl)-5-methylindol-1-yl]acetamide; hydrochloride can be represented as follows:

  • Molecular Formula : C12H16N2O·HCl
  • Molecular Weight : 240.73 g/mol
  • CAS Number : 2248360-43-0

This compound features an indole ring substituted with an aminoethyl group and an acetamide moiety, contributing to its biological activity.

The biological activity of 2-[3-(2-Aminoethyl)-5-methylindol-1-yl]acetamide; hydrochloride is primarily attributed to its interaction with specific molecular targets within the body. Research indicates that it may modulate the activity of certain enzymes and receptors involved in various physiological processes, including:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes linked to cancer cell proliferation, suggesting possible anticancer properties.
  • Neuroprotective Effects : Preliminary studies indicate that this compound may protect neuronal cells from oxidative stress and apoptosis, similar to other indole derivatives .

Anticancer Activity

Several studies have assessed the anticancer potential of indole derivatives, including 2-[3-(2-Aminoethyl)-5-methylindol-1-yl]acetamide; hydrochloride. For instance:

  • Cell Line Studies : In vitro assays using cancer cell lines demonstrated that this compound can induce cytotoxicity at varying concentrations, leading to cell cycle arrest and apoptosis .
Cell LineConcentration (μM)Effect
MCF-7 (Breast)1050% Cell Death
HeLa (Cervical)5G2/M Phase Arrest
A549 (Lung)15Apoptosis Induction

Neuroprotective Effects

Research has indicated that compounds similar to 2-[3-(2-Aminoethyl)-5-methylindol-1-yl]acetamide; hydrochloride exhibit neuroprotective properties:

  • PC12 Cell Studies : In studies involving PC12 cells exposed to neurotoxic agents, this compound demonstrated significant protective effects against cell death induced by sodium nitroprusside .

Case Studies

  • Indole Derivatives in Cancer Therapy :
    A study published in Cancer Research highlighted the efficacy of various indole derivatives, including similar compounds to 2-[3-(2-Aminoethyl)-5-methylindol-1-yl]acetamide; hydrochloride, in reducing tumor growth in xenograft models. The mechanism was linked to the modulation of apoptotic pathways and specific receptor interactions .
  • Neuroprotection in Ischemic Models :
    Another investigation focused on the neuroprotective effects of indole derivatives in animal models of ischemia. Results indicated that treatment with these compounds led to reduced infarct size and improved neurological outcomes post-stroke .

Scientific Research Applications

The biological activity of 2-[3-(2-Aminoethyl)-5-methylindol-1-yl]acetamide; hydrochloride is primarily attributed to its interaction with specific molecular targets within the body. Research indicates that it may modulate the activity of certain enzymes and receptors involved in various physiological processes.

Enzyme Inhibition

Preliminary studies suggest that this compound may inhibit enzymes associated with cancer cell proliferation, indicating potential anticancer properties.

Neuroprotective Effects

Research indicates that this compound may protect neuronal cells from oxidative stress and apoptosis, similar to other indole derivatives.

Anticancer Activity

Several studies have assessed the anticancer potential of indole derivatives, including 2-[3-(2-Aminoethyl)-5-methylindol-1-yl]acetamide; hydrochloride.

Cell Line Studies

In vitro assays using various cancer cell lines demonstrated that this compound can induce cytotoxicity at different concentrations, leading to cell cycle arrest and apoptosis. The following table summarizes key findings:

Cell LineConcentration (μM)Effect
MCF-7 (Breast)1050% Cell Death
HeLa (Cervical)5G2/M Phase Arrest
A549 (Lung)15Apoptosis Induction

Neuroprotective Effects

Research has indicated that compounds similar to 2-[3-(2-Aminoethyl)-5-methylindol-1-yl]acetamide; hydrochloride exhibit neuroprotective properties.

PC12 Cell Studies

In studies involving PC12 cells exposed to neurotoxic agents, this compound demonstrated significant protective effects against cell death induced by sodium nitroprusside.

Indole Derivatives in Cancer Therapy

A study published in Cancer Research highlighted the efficacy of various indole derivatives, including similar compounds to 2-[3-(2-Aminoethyl)-5-methylindol-1-yl]acetamide; hydrochloride, in reducing tumor growth in xenograft models. The mechanism was linked to the modulation of apoptotic pathways and specific receptor interactions.

Neuroprotection in Ischemic Models

Another investigation focused on the neuroprotective effects of indole derivatives in animal models of ischemia. Results indicated that treatment with these compounds led to reduced infarct size and improved neurological outcomes post-stroke.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues

Key Compounds (Table 1):

Compound Name Structural Features Key Differences References
3-(2-Aminoethyl)-5-methylindole hydrochloride 5-methylindole core, 3-(2-aminoethyl) substituent, hydrochloride salt Lacks acetamide group at position 1; simpler structure
(S)-Ethyl 2-amino-2-(5-methyl-1H-indol-3-yl)acetate hydrochloride 5-methylindole core, ethyl ester substituent at position 3 Ester group replaces aminoethyl; chiral center introduced
N-(2-Aminoethyl)-2-{[2-(2,6-dioxopiperidin-3-yl)-1-oxo-isoindol-5-yl]oxy}acetamide hydrochloride Complex acetamide with dioxopiperidinyl and isoindole moieties Extended heterocyclic system; increased molecular weight
5-Methoxytryptamine hydrochloride 5-methoxyindole core, 3-(2-aminoethyl) substituent Methoxy vs. methyl group; altered electronic properties
N-(2-Aminoethyl)-2-(benzylphenylamino)acetamide dihydrochloride Benzylphenylamino-acetamide substituent Non-indole aromatic system; dual aminoethyl and acetamide groups

Analysis :

  • Positional Substitution: The acetamide group at position 1 in the target compound contrasts with simpler tryptamines (e.g., 3-(2-aminoethyl)-5-methylindole hydrochloride), which lack this moiety. This modification may influence receptor binding or metabolic stability .
  • Complexity : Compounds like the dioxopiperidinyl-acetamide derivative () exhibit higher structural complexity, likely targeting specialized biological pathways (e.g., proteasome inhibition) .
Physicochemical Properties
  • Hydrogen Bonding: The aminoethyl and acetamide groups provide multiple H-bond donors/acceptors, enhancing interactions with biological targets .
  • Salt Form : The hydrochloride salt improves crystallinity and stability, a feature shared with compounds like 5-methoxytryptamine hydrochloride .

Pharmacological and Toxicological Comparisons

Toxicity Profiles
  • Aminoethyl-Indole Derivatives: lists indole derivatives with aminoethyl groups (e.g., 3-(2-aminoethyl)-5-bromoindole hydrochloride) showing moderate toxicity in vitro. The acetamide group may mitigate cytotoxicity by reducing membrane permeability .
  • Impurity Concerns: Compounds like N-(2-aminoethyl)-2-(benzylphenylamino)acetamide () are flagged as impurities in pharmaceuticals, emphasizing the need for rigorous purity testing in the target compound .

Q & A

Basic: What are the key structural features of 2-[3-(2-Aminoethyl)-5-methylindol-1-yl]acetamide hydrochloride, and how do they influence its potential bioactivity?

The compound combines an indole core substituted with a 2-aminoethyl group at position 3 and a methyl group at position 5, linked to an acetamide moiety via an ether bridge. The hydrochloride salt enhances solubility for in vitro assays. The indole scaffold is structurally analogous to serotonin (5-HT), suggesting potential interactions with neurotransmitter receptors or enzymes like monoamine oxidases . Methodologically, structural elucidation should prioritize NMR (1H/13C) and X-ray crystallography to confirm regiochemistry and hydrogen-bonding patterns, which are critical for receptor binding studies .

Basic: What synthetic routes are reported for similar indole-acetamide derivatives, and what reaction conditions are critical for optimizing yield?

A common approach involves alkylation of indole precursors with chloroacetamide derivatives in the presence of a weak base (e.g., K₂CO₃) and polar aprotic solvents like acetonitrile. For example, 2-(2-formylphenoxy)acetamide was synthesized via nucleophilic substitution under mild conditions (24h, room temperature) . Key factors include:

  • Base selection : Avoid strong bases to prevent indole ring decomposition.
  • Solvent purity : Anhydrous acetonitrile minimizes side reactions.
  • Reaction monitoring : TLC or HPLC ensures completion before workup.

Advanced: How can researchers resolve contradictions in receptor-binding data for indole derivatives with aminoethyl side chains?

Discrepancies may arise from differences in assay conditions (e.g., pH affecting protonation of the aminoethyl group) or stereochemical impurities. Strategies include:

  • Chiral chromatography : Separate enantiomers using columns like Chiralpak® IA/IB, as seen in related aminoethyl-indole syntheses .
  • Docking simulations : Use MOE (Molecular Operating Environment) to model interactions with target receptors (e.g., 5-HT receptors), cross-referenced with Protein Data Bank (PDB) structures .
  • Functional assays : Validate binding with calcium flux or cAMP assays to distinguish agonism vs. antagonism.

Basic: What analytical methods are recommended for purity assessment and impurity profiling of this compound?

  • HPLC-MS : Use C18 columns with mobile phases of acetonitrile/0.1% formic acid to detect impurities like unreacted indole precursors or deacetylated byproducts.
  • NMR spectroscopy : Compare 1H shifts (e.g., δ 6.8–7.2 ppm for indole protons) to reference standards .
  • Elemental analysis : Confirm stoichiometry of the hydrochloride salt (e.g., Cl⁻ content via ion chromatography).

Advanced: How can metabolic stability of this compound be evaluated in preclinical models?

  • In vitro assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS/MS. Include cofactors (NADPH) for cytochrome P450 activity.
  • Stable isotope labeling : Track metabolic pathways using deuterated analogs (e.g., deuterium at the methyl or aminoethyl positions) .
  • Mass fragmentation libraries : Cross-reference with databases like ChemSpider or PubChem for putative metabolites.

Basic: What in vitro toxicity screening protocols are applicable for aminoethyl-indole derivatives?

  • Cytotoxicity : MTT assay in HEK293 or HepG2 cells, with IC50 calculations.
  • Genotoxicity : Ames test (bacterial reverse mutation) and micronucleus assay.
  • Off-target effects : Screen against hERG channels (patch-clamp) to assess cardiac risk .

Advanced: How can crystallographic data resolve ambiguities in the compound’s solid-state conformation?

  • Single-crystal XRD : Grow crystals via slow evaporation in ethanol/water. Compare unit cell parameters to related structures (e.g., serotonin analogs in the Cambridge Structural Database).
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., N–H⋯Cl hydrogen bonds in the hydrochloride salt) .
  • Thermogravimetric analysis (TGA) : Correlate thermal stability with crystal packing efficiency.

Basic: What computational tools are suitable for predicting the compound’s physicochemical properties?

  • LogP calculation : Use MarvinSketch or ACD/Labs to estimate lipophilicity, critical for blood-brain barrier penetration.
  • pKa prediction : ADMET Predictor™ or SPARC to determine protonation states at physiological pH.
  • Molecular dynamics (MD) : Simulate solvation in explicit water models (e.g., TIP3P) to assess aqueous stability .

Advanced: How can researchers address low solubility in non-polar solvents during formulation studies?

  • Salt screening : Test alternative counterions (e.g., mesylate or tosylate) for improved solubility.
  • Co-crystallization : Explore co-formers like succinic acid to enhance dissolution rates.
  • Nanoemulsions : Use PEGylated lipids or cyclodextrins for encapsulation, as demonstrated for related indole derivatives .

Basic: What are the best practices for storing 2-[3-(2-Aminoethyl)-5-methylindol-1-yl]acetamide hydrochloride to ensure stability?

  • Storage conditions : -20°C in amber vials under argon to prevent oxidation of the indole ring.
  • Lyophilization : For long-term storage, lyophilize as a hydrochloride salt and reconstitute in DMSO for assays .
  • Stability monitoring : Periodic HPLC analysis to detect degradation (e.g., hydrolysis of the acetamide group).

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